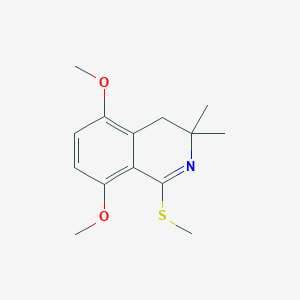
5,8-dimethoxy-3,3-dimethyl-1-(methylthio)-3,4-dihydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,8-dimethoxy-3,3-dimethyl-1-(methylthio)-3,4-dihydroisoquinoline is a useful research compound. Its molecular formula is C14H19NO2S and its molecular weight is 265.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.11365002 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthetic Approaches: Research has been conducted on the synthesis of isoquinoline derivatives, including methods for obtaining compounds with specific structural features such as methylthio substituents. For example, the synthesis of isobatzelline B from 6,7-dimethoxy-4-methylquinoline demonstrates the ability to introduce sulfur-containing groups into the isoquinoline framework, a process relevant to the synthesis of compounds like "5,8-dimethoxy-3,3-dimethyl-1-(methylthio)-3,4-dihydroisoquinoline" (Álvarez, Bros, & Joule, 1998).
- Conformational and Structural Studies: The structural elucidation of similar compounds, through techniques such as X-ray diffraction, provides insights into their molecular configurations and potential reactivity patterns. For instance, the study of the molecular and crystal structures of related isoquinoline derivatives aids in understanding the stereochemical preferences and stability of these molecules (Lyakhov et al., 2000).
Applications in Medicinal Chemistry and Organic Synthesis
- Antitumor Activity and Pharmacological Properties: Isoquinoline derivatives have been evaluated for their potential antitumor activity and pharmacological profiles. The synthesis and testing of 3-arylisoquinoline derivatives, for instance, have explored structure-activity relationships crucial for designing molecules with enhanced therapeutic efficacy (Cho et al., 1997).
- Local Anesthetic Activity and Toxicity Studies: The evaluation of local anesthetic activity, alongside acute toxicity and structure-toxicity relationships, of isoquinoline alkaloid derivatives provides a foundation for developing safer and more effective anesthetics. This research demonstrates the potential for isoquinoline derivatives to serve as templates for the design of novel anesthetic agents with optimized pharmacological properties (Azamatov et al., 2023).
Properties
IUPAC Name |
5,8-dimethoxy-3,3-dimethyl-1-methylsulfanyl-4H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-14(2)8-9-10(16-3)6-7-11(17-4)12(9)13(15-14)18-5/h6-7H,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQVFEBNTXBYOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC(=C2C(=N1)SC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-methyl-4-{2-[2-(5-methylisoxazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl}-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5574888.png)
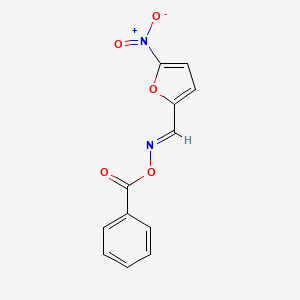
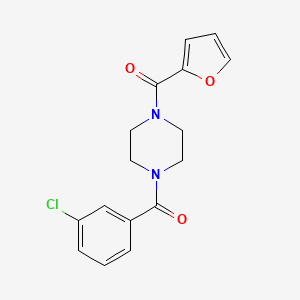
![2-methyl-4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5574906.png)
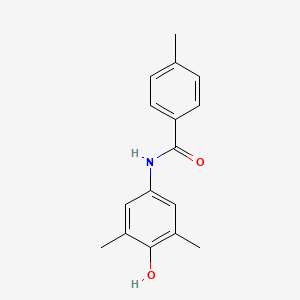
![3-{[(2,1,3-benzoxadiazol-5-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5574928.png)
![2-(3-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-benzimidazole](/img/structure/B5574930.png)
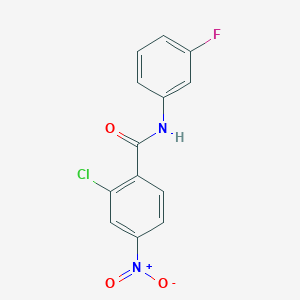
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5574949.png)
![4-methyl-6-{4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5574954.png)
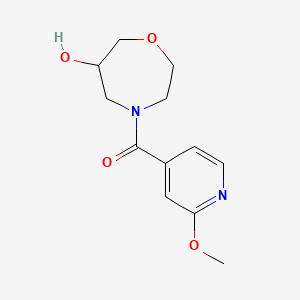
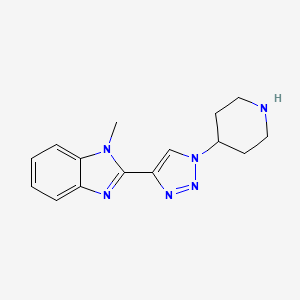
![2-[(2-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5574997.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B5575002.png)
